molecular formula C20H20N2OS B3005961 N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide CAS No. 318513-46-1

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide

Cat. No.: B3005961
CAS No.: 318513-46-1
M. Wt: 336.45
InChI Key: JLRKXOWUHGBQEL-UHFFFAOYSA-N
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Description

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The specific structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide typically involves the reaction of 4-isopropylbenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with 4-methylbenzoyl chloride under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antibacterial and antifungal activities.

    Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-methylphenyl)thiazol-2-yl)-4-methylbenzamide
  • N-(4-(4-chlorophenyl)thiazol-2-yl)-4-methylbenzamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-4-methylbenzamide

Uniqueness

N-(4-(4-isopropylphenyl)thiazol-2-yl)-4-methylbenzamide is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

4-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-13(2)15-8-10-16(11-9-15)18-12-24-20(21-18)22-19(23)17-6-4-14(3)5-7-17/h4-13H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRKXOWUHGBQEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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